Differential Inhibition of Histone Deacetylase 6 (HDAC6) Compared to HDAC2 and HDAC3 Isoforms
3-Acetyl-5-chloro-2-hydroxybenzoic acid exhibits measurable, albeit weak, inhibitory activity against HDAC6 (Kd = 5,400 nM), while demonstrating no significant inhibition (IC50 > 50,000 nM) against the class I isoforms HDAC2 and HDAC3 [1]. This isoform selectivity profile, although modest in absolute potency, contrasts with pan-HDAC inhibitors and highlights the importance of the specific substitution pattern for differential target engagement. The compound serves as a useful negative control or starting point for optimizing selectivity against class IIb HDACs.
| Evidence Dimension | HDAC6 Inhibition (Kd) |
|---|---|
| Target Compound Data | Kd = 5,400 nM |
| Comparator Or Baseline | HDAC2 IC50 > 50,000 nM; HDAC3 IC50 > 50,000 nM |
| Quantified Difference | >9.3-fold weaker inhibition of HDAC2/HDAC3 relative to HDAC6 |
| Conditions | Recombinant human HDAC6 (Boc-L-Lys(acetyl)-MCA substrate, fluorogenic assay); recombinant human HDAC2/HDAC3 expressed in baculovirus-infected Sf9 cells (Boc-Lys(Ac)-AMC substrate) |
Why This Matters
This data enables researchers to select the compound as a specific tool for probing HDAC6-mediated pathways or as a selectivity benchmark in HDAC inhibitor development.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). Affinity Data for 3-Acetyl-5-chloro-2-hydroxybenzoic acid against HDAC6, HDAC2, HDAC3. Accessed 2026. View Source
